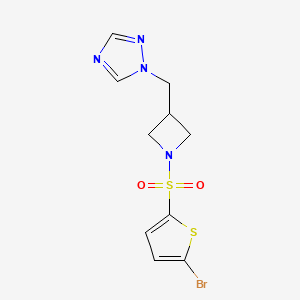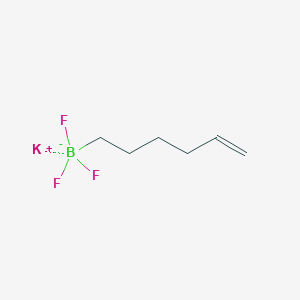
1-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a chemical compound that has been a topic of interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Applications
The synthesis and evaluation of sulfonamide bridged disubstituted 1,2,3-triazoles, including similar compounds to the specified chemical, demonstrate appreciable efficacy against various bacterial strains. For instance, certain synthesized triazoles have shown significant antibacterial activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. This suggests the potential use of these compounds in developing new antibacterial agents (Yadav & Kaushik, 2022).
Biological Activity Enhancement
One-pot synthesis methods have been developed for novel 1,2,3-triazole derivatives showing enhanced biological activities. These activities include potent antibacterial properties and free radical scavenging capabilities, indicating their use in pharmaceutical applications and as part of therapeutic regimens (Sreerama et al., 2020).
Corrosion Inhibition
Triazole derivatives have been studied for their efficiency as corrosion inhibitors, particularly in protecting mild steel in acidic media. Their high inhibition efficiencies highlight the potential for these compounds to be used in industrial applications, protecting metals against corrosion (Lagrenée et al., 2002).
Synthesis of Polysubstituted Pyrroles
The regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes, utilizing 1-sulfonyl-1,2,3-triazoles, showcases the utility of such compounds in complex organic syntheses. This process leads to the formation of valuable heterocyclic compounds with potential applications in medicinal chemistry and drug design (Miura et al., 2013).
Transition-Metal-Catalyzed Transformations
The transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles into highly functionalized nitrogen-based heterocycles highlight the versatility of these compounds in synthetic organic chemistry. These transformations are crucial for the development of new synthetic pathways and the creation of novel compounds with potential applications in various fields (Anbarasan et al., 2014).
properties
IUPAC Name |
1-[[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2S2/c11-9-1-2-10(18-9)19(16,17)15-4-8(5-15)3-14-7-12-6-13-14/h1-2,6-8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOCRHRDCJFZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2467248.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)
![5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2467251.png)

![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)

![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)




![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)
